5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione
Description
This compound is a pyrimidine-2,4-dione derivative with a substituted oxolane (tetrahydrofuran) ring. The pyrimidine core is modified with 1,3-dimethyl groups, while the oxolane ring contains 3,4-dihydroxy and 5-hydroxymethyl substituents. Its molecular formula is C₁₁H₁₆N₂O₇, yielding a molecular weight of 304.26 g/mol.
Properties
IUPAC Name |
5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLSSKRAONJGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a dihydroxy oxolan compound under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular processes and potential as a biochemical marker.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular function. For example, it may act as an inhibitor of DNA methylation, thereby affecting gene expression and cellular proliferation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with nucleoside analogs, particularly in the oxolane ring and pyrimidine dione core. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- The 3,4-dihydroxy oxolane moiety is shared with 5-chlorouridine and 5-azidouridine, suggesting similar solubility profiles due to hydrogen-bonding capacity .
Key Findings :
- 1,3-dimethyl substitution may reduce susceptibility to dihydropyrimidine dehydrogenase (DPD)-mediated degradation, a common resistance mechanism for fluoropyrimidines like 5-FU .
Pharmacokinetic and Physicochemical Properties
- Solubility : The 3,4-dihydroxy oxolane enhances water solubility, comparable to 5-chlorouridine and 5-azidouridine .
Biological Activity
5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C12H16N4O6
- Molecular Weight : 312.282 g/mol
- CAS Number : 3001-44-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Dihydrofolate Reductase (DHFR) : The compound demonstrates a high affinity for DHFR, an enzyme critical for nucleotide synthesis. By inhibiting DHFR, it reduces the availability of tetrahydrofolate necessary for DNA synthesis and cell proliferation .
- Topoisomerase II Inhibition : Similar to other compounds in its class, it has shown potential in inhibiting topoisomerase II, which is essential for DNA replication and transcription. This action can lead to antiproliferative effects in cancer cells .
Biological Activities
The compound exhibits a range of biological activities:
- Antiproliferative Effects : Studies have indicated that this compound can induce significant antiproliferative effects against various cancer cell lines by disrupting normal cell cycle progression .
- Anti-inflammatory Properties : It has been investigated for its potential use in treating inflammatory diseases due to its ability to modulate inflammatory pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the effects of the compound on glioblastoma cells revealed that it significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, emphasizing its potential as a therapeutic agent in oncology .
Clinical Trials
While extensive preclinical studies have been conducted, clinical trials are still limited. However, ongoing research aims to evaluate its efficacy in treating rheumatoid arthritis and other autoimmune conditions due to its anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
